1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22ClNO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperidine-4-carboxylic acid methyl ester with chloroiodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate is not well-documented. its reactivity is primarily due to the presence of the chloromethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
N-Boc-piperidine-4-carboxylic acid methyl ester: A precursor in the synthesis of the compound.
1-tert-butyl 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: Another derivative with different substituents.
Properties
Molecular Formula |
C13H22ClNO4 |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-(chloromethyl) 4-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(4,6-8-15)10(16)18-9-14/h5-9H2,1-4H3 |
InChI Key |
GUWBWTPEWISRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.